BTZ043 - 1161233-85-7

BTZ043

Catalog Number: EVT-253512
CAS Number: 1161233-85-7
Molecular Formula: C₁₇H₁₆F₃N₃O₅S
Molecular Weight: 431.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BTZ043 is a synthetic, sulfur-containing heterocyclic compound belonging to the nitrobenzothiazinone (BTZ) class. [, , ] It is a chiral molecule, with BTZ043 specifically referring to the (S)-enantiomer. [] This compound has garnered significant interest in scientific research due to its potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. [, ] BTZ043 targets a novel biological pathway within M. tuberculosis, making it effective against both drug-sensitive and extensively drug-resistant strains. [] This distinguishes BTZ043 from many existing tuberculosis (TB) drugs and highlights its potential for combating the global TB pandemic.

Synthesis Analysis

BTZ043 can be synthesized through a multi-step process with a yield of 36%. [] While the original paper outlining the synthesis does not provide complete details, it indicates that the synthesis involves seven steps. [] Structure-activity relationship studies have identified the sulfur atom and the nitro group at positions 1 and 8 of the benzothiazinone ring, respectively, as critical for the antimycobacterial activity of BTZ043. [] These studies suggest that modifications to these positions could significantly impact the compound's efficacy.

Molecular Structure Analysis

BTZ043 is characterized by a 1,3-benzothiazin-4-one core structure. [] The presence of a nitro group at the 8-position and a trifluoromethyl group at the 6-position on the benzothiazinone ring are important structural features that contribute to its activity. [, , , , ] The compound also features a spiro-heterocyclic substituent at the 2-position, which can be modified to fine-tune its pharmacological properties. [, ] Structural analysis through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provides valuable insights into the conformation and spatial arrangement of atoms within the BTZ043 molecule. [, , , ] This information is crucial for understanding its interactions with biological targets and for designing new derivatives with improved activity.

Mechanism of Action

BTZ043 exerts its antimycobacterial activity by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). [, , ] DprE1, along with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA). [, ] DPA is a key precursor required for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. [, ] BTZ043 specifically targets DprE1 by forming a covalent adduct with the cysteine residue at position 387 (Cys387) in the enzyme's active site. [, , , ] This covalent modification leads to irreversible inhibition of DprE1, effectively blocking the formation of DPA and ultimately disrupting arabinogalactan biosynthesis. [, ] The disruption of this essential pathway leads to cell lysis and bacterial death. []

Applications
  • Target identification and validation: BTZ043 has been instrumental in identifying and validating DprE1 as a viable drug target for developing new anti-TB agents. [, , , ]
  • Understanding drug resistance mechanisms: Studies investigating the development of resistance to BTZ043 have revealed mutations in the dprE1 gene, specifically the substitution of Cys387 with serine or glycine, that confer resistance to this compound. [, , , , ]
  • Investigating cell wall biosynthesis: BTZ043 has been used as a tool to study the dynamics of cell wall biosynthesis in mycobacteria and other Corynebacterineae. [, , ] These studies provide insights into the essentiality of arabinogalactan for cell wall integrity and bacterial viability.
  • Developing new anti-TB agents: BTZ043 serves as a lead compound for the development of next-generation DprE1 inhibitors with improved potency, pharmacokinetic properties, and safety profiles. [, , , , ]
  • Evaluating synergistic drug combinations: Researchers are exploring the use of BTZ043 in combination with other anti-TB drugs to enhance efficacy and shorten treatment duration. [, , , ] Notably, synergistic interactions have been observed between BTZ043 and bedaquiline, a drug targeting ATP synthase in M. tuberculosis. [, ]
Future Directions
  • Optimizing pharmacokinetic properties: Research efforts are needed to address the challenges posed by the high lipophilicity of BTZ043 and to improve its bioavailability and pharmacokinetic profile. [, ] Strategies might include developing prodrugs, utilizing nanoparticle-based drug delivery systems, [] or exploring structural modifications that enhance its solubility and metabolic stability. [, ]
  • Enhancing efficacy against drug-resistant TB: Further investigations are crucial to understand and overcome the mechanisms of resistance to BTZ043, particularly those involving mutations in the dprE1 gene. [, ] This could involve designing BTZ derivatives that circumvent these mutations or exploring combination therapies that target multiple pathways in resistant strains. [, ]
  • Targeting persistent M. tuberculosis: Developing strategies to effectively deliver BTZ043 to its target within granulomas and enhance its activity against non-replicating or slow-growing bacteria is critical for shortening TB treatment duration and achieving complete eradication of the pathogen. [, ]
  • Exploring broader-spectrum activity: Given the essential role of DprE1 in other Corynebacterineae, research on BTZ043 could extend beyond M. tuberculosis to explore its potential for treating infections caused by other clinically relevant species within this group. [, , ]

PBTZ169 (Macozinone)

Compound Description: PBTZ169, also known as macozinone, is a piperazine-containing benzothiazinone and a preclinical candidate derived from the lead compound BTZ043. Similar to BTZ043, it acts as a potent inhibitor of the enzyme decaprenylphosphoryl‐beta‐D‐ribose 2‐epimerase (DprE1) in Mycobacterium tuberculosis by covalently binding to Cys387 in the enzyme's active site. [] PBTZ169 demonstrates improved potency, safety, and efficacy in zebrafish and mouse models of tuberculosis compared to BTZ043. [] Notably, PBTZ169 shows synergistic activity with bedaquiline (BDQ) against M. tuberculosis in vitro, indicating potential for a combined therapeutic approach. []

Relevance: BTZ038 serves as a direct precursor to BTZ043, sharing a similar core structure and potent antimycobacterial activity. The development of BTZ043 involved modifications to address the metabolic liabilities of BTZ038, particularly the reduction of the nitro group. []

BTZ044

Compound Description: BTZ044 is the R-enantiomer of BTZ043. [] Like BTZ043, it exhibits potent antimycobacterial activity by targeting DprE1. []

Relevance: BTZ044 is the enantiomer of BTZ043, possessing identical chemical structure except for the configuration at the chiral center. Both enantiomers demonstrate equipotent antimycobacterial activity in vitro. []

BTZ045

Compound Description: BTZ045 is the amino derivative of BTZ043, formed by the reduction of the nitro group in BTZ043. [] It exists as both S- and R-enantiomers, both of which display significantly lower antimycobacterial activity compared to BTZ043 (500-5000 fold less active). []

Relevance: BTZ045 is a metabolite of BTZ043 formed through the reduction of the nitro group. [] This modification significantly reduces the compound's antimycobacterial activity, highlighting the importance of the nitro group for BTZ043's potency. []

BTZ046

Compound Description: BTZ046 represents the hydroxylamine derivative of BTZ043, considered an intermediate in the reduction pathway of the nitro group to an amino group. [] Similar to BTZ045, it exhibits significantly lower antimycobacterial activity compared to BTZ043. []

Relevance: BTZ046 is a metabolite of BTZ043, arising from the partial reduction of the nitro group. [] The reduced activity of BTZ046 further emphasizes the importance of the nitro group for BTZ043's potent antimycobacterial activity. []

Relevance: TBA-7371 shares the same target as BTZ043 (DprE1) but exhibits a distinct chemical structure. [] Both compounds face challenges with emerging resistance associated with mutations in Rv0678. []

OPC-167832

Compound Description: OPC-167832 represents another DprE1 inhibitor. [] Similar to BTZ043, mutations in Rv0678, a transcriptional repressor, can confer resistance to OPC-167832 in Mycobacterium tuberculosis. []

Relevance: OPC-167832 shares the same target as BTZ043 (DprE1) and faces similar challenges with emerging resistance associated with mutations in Rv0678. []

JN108

Compound Description: JN108 is a fluorescent benzothiazinone analog designed as a tool to study DprE1. [] It retains the ability to bind to DprE1, allowing for the visualization of the enzyme in various mycobacterial species. [] Crucially, mutations in the cysteine residue of DprE1, the binding site for BTZ compounds, abolish the interaction with JN108, confirming its specificity. []

Relevance: JN108 is a structurally related fluorescent probe designed to target and visualize DprE1, the same target as BTZ043. [] This probe confirms the specific interaction of BTZ compounds with DprE1 and helps elucidate the enzyme's localization in different mycobacteria. []

PyrBTZ01

Compound Description: PyrBTZ01 is a non-nitro-benzothiazinone designed as an alternative to the nitro-containing BTZ class. [] Despite lacking the nitro group, PyrBTZ01 retains significant antimycobacterial activity with an MIC of 0.16 μg/ml against M. tuberculosis. [] It inhibits DprE1 but with a lower potency compared to BTZ043. [] Although PyrBTZ01 demonstrates favorable ADME/T properties, it does not show efficacy in a mouse model of acute tuberculosis. []

Relevance: PyrBTZ01 explores a different structural motif by replacing the nitro group of BTZ043 with a pyrrole ring. [] While it retains some antimycobacterial activity, PyrBTZ01 is less potent than BTZ043 and lacks efficacy in vivo, suggesting that covalent binding and high potency are crucial for BTZ-mediated killing through DprE1 inhibition. []

1,3-benzothiazinone azide (BTZ-N3)

Compound Description: BTZ-N3 is a 1,3-benzothiazinone analog designed with an azide group and synthesized as a potential alternative to the nitro-containing BTZ class. [] It binds to the same pocket in DprE1 as BTZ043, [] but biochemical studies suggest a different mode of activation compared to BTZ043. [] BTZ-N3 acts as a reversible and noncovalent inhibitor of DprE1. []

Relevance: BTZ-N3 represents a structural analog of BTZ043 with a different functional group (azide instead of nitro). [] It provides insight into alternative modes of DprE1 inhibition and highlights the diverse chemical space that can be explored to target this enzyme. []

Properties

CAS Number

1161233-85-7

Product Name

(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one

IUPAC Name

2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Molecular Formula

C₁₇H₁₆F₃N₃O₅S

Molecular Weight

431.39

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1

InChI Key

GTUIRORNXIOHQR-VIFPVBQESA-N

SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Synonyms

BTZ-043;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.